N~2~-(3-chloro-2-methylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the aryl groups could be introduced through a Friedel-Crafts alkylation or acylation . The phenylsulfonyl group might be introduced through a sulfonylation reaction . The glycinamide group could potentially be introduced through a reaction with glycine or a glycine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aryl groups would likely contribute to the compound’s rigidity and could potentially engage in π-π interactions. The phenylsulfonyl group is a strong electron-withdrawing group, which would likely affect the compound’s reactivity . The glycinamide group could engage in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the aryl groups could potentially undergo electrophilic aromatic substitution reactions. The phenylsulfonyl group, being a strong electron-withdrawing group, could make the compound more susceptible to nucleophilic attack . The glycinamide group could potentially undergo reactions typical of amides, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its solubility would likely be affected by the polar amide group and the nonpolar aryl groups. Its melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s intended to be a material, its properties would depend on its molecular structure and the interactions between its functional groups .
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and the field in which it’s being used. In medicinal chemistry, for instance, it could potentially be developed into a drug if it shows promising biological activity. In materials science, it could potentially be used to create new materials with desirable properties .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-9-6-7-10-19(17)15-25-23(27)16-26(22-14-8-13-21(24)18(22)2)30(28,29)20-11-4-3-5-12-20/h3-14H,15-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRZAMZOOTZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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